molecular formula C12H13N3O2S B2793999 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2189434-50-0

5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2793999
CAS RN: 2189434-50-0
M. Wt: 263.32
InChI Key: LKSMUHCFYWYKLP-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicine and biochemistry. In

Scientific Research Applications

5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In biochemistry, this compound has been studied for its potential use in the synthesis of novel materials and as a building block for organic synthesis.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including DNA topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has anti-tumor activity in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide in lab experiments include its potential as a building block for organic synthesis and its anti-cancer activity. However, the limitations of using this compound include its complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide. One direction is to explore its potential as an anti-cancer agent in clinical trials. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of DNA topoisomerases. Additionally, this compound could be studied for its potential use in the synthesis of novel materials and as a building block for organic synthesis.

Synthesis Methods

The synthesis of 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-amino-4-methylthiophene-3-carboxylic acid, which is then reacted with ethyl chloroformate to produce ethyl 2-(2-chlorocarbonylthiophen-3-yl)-4-methylthiophene-3-carboxylate. This compound is then reacted with potassium phthalimide to produce the desired product, 5-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)thiophene-2-carboxamide.

properties

IUPAC Name

5-methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-3-4-10(18-9)11(16)13-6-8-15-7-2-5-14-12(15)17/h2-5,7H,6,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSMUHCFYWYKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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